3-ethynyl-1,5-dimethyl-1H-pyrazole
CAS No.:
Cat. No.: VC16526662
Molecular Formula: C7H8N2
Molecular Weight: 120.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8N2 |
|---|---|
| Molecular Weight | 120.15 g/mol |
| IUPAC Name | 3-ethynyl-1,5-dimethylpyrazole |
| Standard InChI | InChI=1S/C7H8N2/c1-4-7-5-6(2)9(3)8-7/h1,5H,2-3H3 |
| Standard InChI Key | MYFMCLJOACHARE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NN1C)C#C |
Introduction
Structural and Physicochemical Properties
Pyrazole derivatives are characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. For 3-ethynyl-1,5-dimethyl-1H-pyrazole, the ethynyl (-C≡CH) group at position 3 introduces steric and electronic effects that influence reactivity. The methyl groups at positions 1 and 5 enhance stability through steric hindrance.
Table 1: Hypothesized Physicochemical Properties of 3-Ethynyl-1,5-dimethyl-1H-pyrazole
The 4-ethynyl isomer exhibits a LogP of 0.71, indicating moderate lipophilicity, which likely applies to the 3-ethynyl variant due to structural similarity . The polar surface area (17.82 Ų) suggests limited hydrogen-bonding capacity, typical of pyrazoles.
Synthetic Methodologies
While no direct synthesis of 3-ethynyl-1,5-dimethyl-1H-pyrazole is documented, analogous routes for pyrazole derivatives provide a framework for its preparation.
Claisen-Schmidt Condensation and Alkylation
Pyrazole cores are often synthesized via condensation reactions. For example, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylethanone was synthesized by reacting 3,5-dimethylpyrazole with phenacyl bromide in acetonitrile under reflux . Adapting this method, 3-ethynyl-1,5-dimethyl-1H-pyrazole could be synthesized by substituting phenacyl bromide with a propargyl bromide derivative to introduce the ethynyl group.
Cyclocondensation Strategies
Patent CN112279812A describes a two-step synthesis for ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate :
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Intermediate Formation: Diethyl oxalate reacts with acetone in ethanol/sodium ethoxide at <15°C.
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Ring Closure: The intermediate reacts with methylhydrazine in DMF at 40–50°C.
To target 3-ethynyl-1,5-dimethyl-1H-pyrazole, modifying the starting materials to include acetylene precursors (e.g., propargyl aldehyde) could enable ethynyl incorporation during cyclocondensation.
Post-Functionalization Approaches
Introducing ethynyl groups via Sonogashira coupling post-pyrazole formation is another viable route. For instance, halogenated pyrazoles could undergo palladium-catalyzed coupling with terminal alkynes.
Spectroscopic Characterization
Data from the 4-ethynyl isomer and related pyrazoles inform expected spectral profiles:
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IR Spectroscopy:
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~3300 cm⁻¹ (C≡C-H stretch).
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~2100 cm⁻¹ (C≡C stretch).
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1575–1590 cm⁻¹ (C=N stretching).
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¹H NMR:
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δ 2.23–2.25 (s, 6H, two CH₃ groups).
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δ 3.10 (s, 1H, ethynyl proton).
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δ 6.20 (s, 1H, pyrazole H-4).
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MS: Molecular ion peak at m/z 120.07 (C₇H₈N₂⁺).
Challenges and Research Gaps
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Stereochemical Control: Introducing ethynyl groups at specific pyrazole positions requires precise reaction conditions to avoid regioisomer mixtures.
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Stability Concerns: The ethynyl group’s reactivity may necessitate protective strategies during synthesis.
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Biological Data: No studies directly assess 3-ethynyl-1,5-dimethyl-1H-pyrazole’s efficacy or toxicity.
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